

Head-to-head comparison of NNC 05-2090 and NNC 05-2045

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NNC 05-2090

Cat. No.: B10771031

[Get Quote](#)

Head-to-Head Comparison: NNC 05-2090 and NNC 05-2045

A Comprehensive Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed, data-driven comparison of two novel nipecotic acid derivatives, **NNC 05-2090** and NNC 05-2045. These compounds are notable for their inhibitory activity on GABA transporters, distinguishing them from selective GAT-1 inhibitors like tiagabine. This document summarizes their comparative potency, selectivity, and in vivo efficacy, supported by experimental data and detailed methodologies to aid researchers in their ongoing investigations.

Quantitative Data Summary

The following tables provide a consolidated overview of the in vitro and in vivo pharmacological data for **NNC 05-2090** and NNC 05-2045, facilitating a direct comparison of their profiles.

Table 1: In Vitro Inhibitory Activity on GABA and Monoamine Transporters

Target	NNC 05-2090	NNC 05-2045
GABA Transporters		
BGT-1 (hBGT-1)	K _i : 1.4 μM[1][2][3]	K _i : 1.6-6.1 μM (selective for GAT-3 and BGT-1)
BGT-1	IC ₅₀ : 10.6 μM[4][5]	
GAT-1 (hGAT-1)	K _i : 19 μM[1][2][3]	
GAT-1	IC ₅₀ : 29.62 μM[4][5]	
GAT-2 (hGAT-2)	K _i : 41 μM[1][2][3]	
GAT-2	IC ₅₀ : 45.29 μM[4][5]	
GAT-3 (hGAT-3)	K _i : 15 μM[1][2][3]	K _i : 1.6-6.1 μM (selective for GAT-3 and BGT-1)
GAT-3	IC ₅₀ : 22.51 μM[4][5]	
[³ H]GABA Uptake (Rat Cerebral Cortex Synaptosomes)	IC ₅₀ : 4.4 ± 0.8 μM[6][7]	IC ₅₀ : 12 ± 2 μM[6][7][8]
[³ H]GABA Uptake (Rat Inferior Colliculus Synaptosomes, in presence of GAT-1 inhibitor)	IC ₅₀ : 2.5 ± 0.7 μM[6][7]	IC ₅₀ : 1.0 ± 0.1 μM[6][7]
Monoamine Transporters		
Serotonin Transporter (SERT)	IC ₅₀ : 5.29 μM[4][5][9]	
Noradrenaline Transporter (NET)	IC ₅₀ : 7.91 μM[4][5][9]	
Dopamine Transporter (DAT)	IC ₅₀ : 4.08 μM[4][5][9]	

Table 2: Off-Target Receptor Binding Affinity

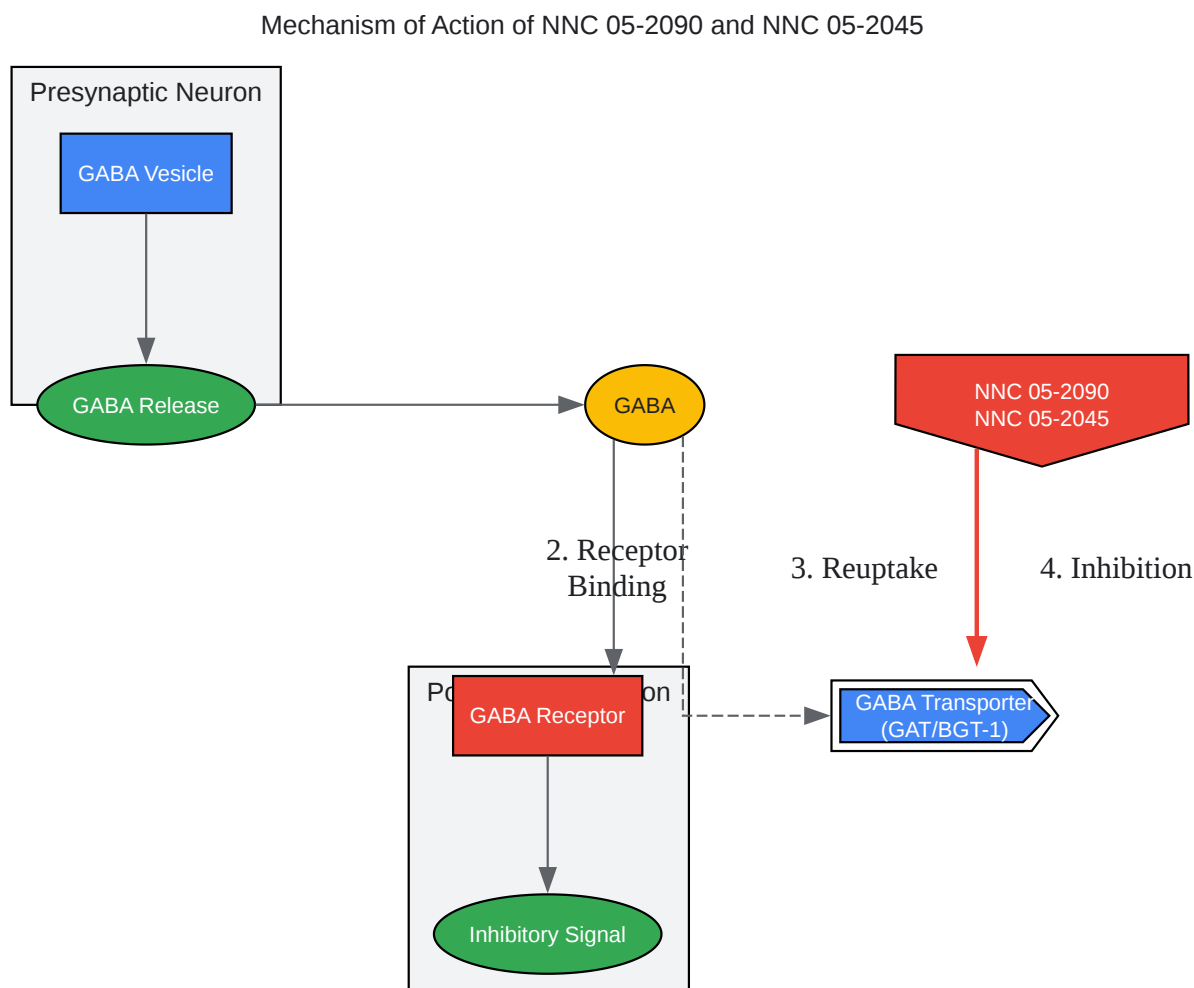
Receptor	NNC 05-2090 (IC ₅₀ /Affinity)	NNC 05-2045 (Binding Affinity)
α ₁ -adrenoceptors	266 nM[1][2][3][6][7][10]	550 nM[6][7]
D ₂ Receptors	1632 nM[1][2][3][6][7][10]	122 nM[6][7]
σ Receptors	113 nM[6][7]	

Table 3: In Vivo Anticonvulsant Efficacy

Seizure Model	NNC 05-2090 (ED ₅₀)	NNC 05-2045 (ED ₅₀)
Maximal Electroshock (MES) Test (Tonic Hindlimb Extension)	73 μmol/kg[6][7][8]	29 μmol/kg[6][7][8]
Sound-Induced Seizures (DBA/2 mice) - Tonic Convulsions	6 μmol/kg[6][7]	
Sound-Induced Seizures (DBA/2 mice) - Clonic Convulsions	19 μmol/kg[6][7][11]	
Sound-Induced Seizures (GEP rats) - Wild Running	Not Tested	33 μmol/kg[6][7]
Sound-Induced Seizures (GEP rats) - Clonic Convulsions	Not Tested	39 μmol/kg[6][7]
Sound-Induced Seizures (GEP rats) - Tonic Convulsions	Not Tested	39 μmol/kg[6][7]
Amygdala Kindled Rats (Generalized Seizure Severity)	Significant reduction at 72-242 μmol/kg[6][7][8]	Significant reduction at 72-242 μmol/kg[6][7][8]
Amygdala Kindled Rats (Afterdischarge Duration)	Significant reduction at 72-242 μmol/kg[6][7]	No significant effect

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both **NNC 05-2090** and **NNC 05-2045** is the inhibition of GABA reuptake, which enhances GABAergic neurotransmission. The following diagram illustrates this general mechanism.



[Click to download full resolution via product page](#)

Caption: Inhibition of GABA transporters by NNC compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

[³H]GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

- Male Wistar rats are decapitated, and the cerebral cortex and inferior colliculus are rapidly dissected.
- The tissue is homogenized in a buffered sucrose solution (e.g., 0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
- The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

2. Uptake Assay:

- Synaptosomes are pre-incubated at 37°C for a short period (e.g., 5 minutes).
- The test compound (**NNC 05-2090** or NNC 05-2045) at various concentrations is added to the synaptosomal suspension.
- To differentiate between GAT-1 and other GABA transporters, a highly potent and selective GAT-1 inhibitor (e.g., NNC 05-0711) can be included in some experimental conditions.
- The uptake reaction is initiated by the addition of [³H]GABA.
- After a defined incubation period (e.g., 5 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

- The radioactivity retained on the filters, representing the amount of [^3H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.

3. Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific [^3H]GABA uptake (IC_{50}) is calculated by non-linear regression analysis of the concentration-response curves.

Receptor Binding Assays

These assays determine the affinity of the test compounds for various neurotransmitter receptors.

1. Membrane Preparation:

- Rat brain tissue is homogenized in an appropriate buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

- The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [^3H]prazosin for α_1 -adrenoceptors, [^3H]spiperone for D_2 receptors).
- The test compound (**NNC 05-2090** or NNC 05-2045) is added at various concentrations to compete with the radioligand for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
- After incubation, the bound and free radioligand are separated by rapid filtration.
- The radioactivity bound to the membranes is quantified by liquid scintillation counting.

3. Data Analysis:

- The IC_{50} value, the concentration of the test compound that displaces 50% of the specific radioligand binding, is determined from the competition curves.

In Vivo Anticonvulsant Models

1. Maximal Electroshock (MES) Test in Mice:

- This model is used to assess a compound's ability to prevent the spread of seizures.
- Male mice (e.g., CF-1 or C57BL/6 strain) are administered the test compound intraperitoneally (i.p.).
- At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
- The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Protection is defined as the abolition of the tonic hindlimb extension.
- The ED_{50} , the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated.

2. Sound-Induced Seizures in DBA/2 Mice:

- DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus.
- The test compound is administered i.p. to the mice.
- After a predetermined time, the mice are exposed to a high-intensity sound (e.g., an electric bell or a specific frequency tone).
- The animals are observed for the occurrence of wild running, clonic convulsions, and tonic convulsions.
- The ED_{50} for the suppression of each seizure component is determined.

3. Amygdala Kindled Rats:

- This model represents complex partial seizures with secondary generalization.
- Rats are surgically implanted with an electrode in the amygdala.
- A low-level electrical stimulus is delivered to the amygdala daily, leading to a progressive increase in seizure severity (kindling).
- Once the animals are fully kindled (consistently exhibiting generalized seizures), they are treated with the test compound.
- The effect of the compound on seizure severity (scored using a standardized scale, e.g., Racine's scale) and the duration of the afterdischarge (abnormal electrical activity in the brain) is evaluated.
- Statistical analysis is used to determine if the compound significantly reduces seizure severity and/or afterdischarge duration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 2. researchgate.net [researchgate.net]
- 3. NNC 05-2090, GABA uptake inhibitor (CAS 184845-43-0) | Abcam [abcam.com]
- 4. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-head comparison of NNC 05-2090 and NNC 05-2045]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771031#head-to-head-comparison-of-nnc-05-2090-and-nnc-05-2045]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com